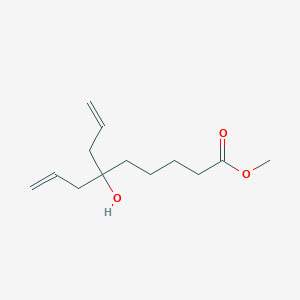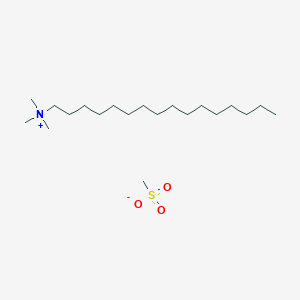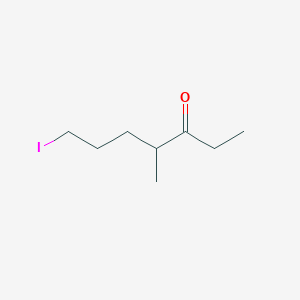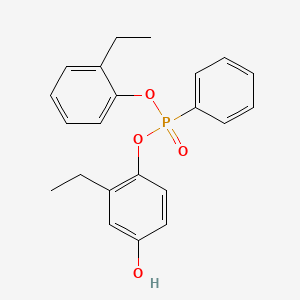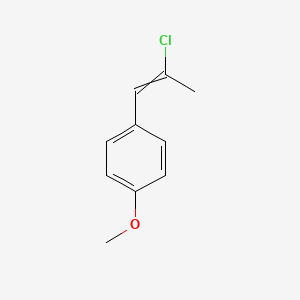![molecular formula C18H17ClN2O B14301129 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- CAS No. 124532-43-0](/img/structure/B14301129.png)
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and an amine group at the 4th position, which is further connected to a 3-methoxyphenyl ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 4,7-dichloroquinoline with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinolines, while oxidation with hydrogen peroxide can produce quinoline N-oxides.
Scientific Research Applications
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: A precursor for antimalarial drugs like chloroquine and hydroxychloroquine.
7-Chloro-4-quinolinamine: A related compound with similar structural features but different substituents.
Uniqueness
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl ethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other research applications.
Properties
CAS No. |
124532-43-0 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
7-chloro-N-[2-(3-methoxyphenyl)ethyl]quinolin-4-amine |
InChI |
InChI=1S/C18H17ClN2O/c1-22-15-4-2-3-13(11-15)7-9-20-17-8-10-21-18-12-14(19)5-6-16(17)18/h2-6,8,10-12H,7,9H2,1H3,(H,20,21) |
InChI Key |
JAWJIJPSPVVBLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


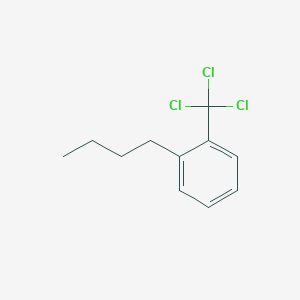
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
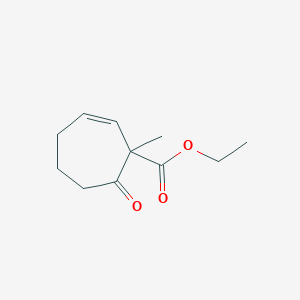
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
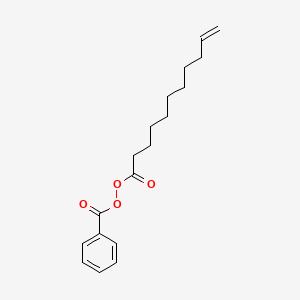
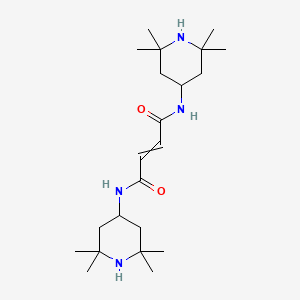
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
